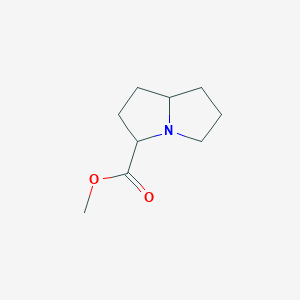
Methyl hexahydro-1H-pyrrolizine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hexahydro-1H-pyrrolizine-3-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl hexahydro-1H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with an ester, followed by hydrogenation to achieve the hexahydro structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrogenation processes .
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-1H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can further reduce any remaining unsaturated bonds in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolizine derivatives .
Scientific Research Applications
Methyl hexahydro-1H-pyrrolizine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl hexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl hexahydro-1H-pyrrolizine-3-carboxylate include other pyrrolizine derivatives and related heterocyclic compounds such as:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexahydro configuration and ester functional group make it a versatile compound for various synthetic and research applications .
Biological Activity
Methyl hexahydro-1H-pyrrolizine-3-carboxylate (MHP) is a compound of increasing interest in biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
MHP has the molecular formula C9H15NO2 and features a unique hexahydro-pyrrolizine ring structure with a carboxylate group. This configuration contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.
Target Interactions : MHP interacts with various molecular targets, influencing multiple biochemical pathways. Its mechanism may involve:
- Enzyme Inhibition : MHP has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.
- Cell Signaling Modulation : The compound can modulate signaling pathways that regulate cell growth, apoptosis, and inflammation.
Biochemical Pathways : Research indicates that MHP may affect the following pathways:
- Apoptosis Pathways : MHP influences both extrinsic and intrinsic apoptosis pathways, potentially reducing neurodegeneration by inhibiting key apoptotic markers such as TNF-α and caspase-3/8.
- Oxidative Stress Response : It appears to mitigate oxidative stress in cellular models, which is critical for maintaining cellular health and preventing damage.
Antimicrobial Properties
MHP has been studied for its antibacterial and antifungal activities . Preliminary investigations suggest that it exhibits significant inhibitory effects against various pathogenic microorganisms.
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Candida albicans | 0.25 µg/mL |
These findings indicate that MHP could serve as a potential therapeutic agent in treating infections caused by resistant strains.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of MHP on different mammalian cell lines. Notably, it demonstrated low cytotoxicity across tested concentrations, suggesting a favorable safety profile.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| HepG2 | >100 | Non-toxic at therapeutic concentrations |
| HeLa | 75 | Moderate cytotoxicity observed |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of MHP in models of neurodegeneration. Results indicated that MHP significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.
- Antimalarial Activity : In a comparative study with other pyrrolidine derivatives, MHP exhibited promising antimalarial activity against Plasmodium falciparum, showing efficacy comparable to established antimalarial drugs.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-4-7-3-2-6-10(7)8/h7-8H,2-6H2,1H3 |
InChI Key |
KGGOUMGOPJXMPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2N1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















